molecular formula C18H19NO3 B12843736 Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate CAS No. 893736-36-2

Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate

Cat. No.: B12843736
CAS No.: 893736-36-2
M. Wt: 297.3 g/mol
InChI Key: ZSAJJPSZYOWIFX-UHFFFAOYSA-N
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Description

Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C18H19NO3 It is a derivative of biphenyl, featuring a morpholine ring attached to one of the phenyl rings

Properties

CAS No.

893736-36-2

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl 3-(4-morpholin-4-ylphenyl)benzoate

InChI

InChI=1S/C18H19NO3/c1-21-18(20)16-4-2-3-15(13-16)14-5-7-17(8-6-14)19-9-11-22-12-10-19/h2-8,13H,9-12H2,1H3

InChI Key

ZSAJJPSZYOWIFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by morpholine.

    Esterification: The carboxylic acid group on the biphenyl core is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate may exhibit anticancer properties due to its structural characteristics. Compounds with biphenyl structures have been known to interact with protein kinases involved in cancer progression. For instance:

  • A study demonstrated that derivatives of similar compounds showed significant inhibitory effects on cell proliferation in various cancer types, suggesting that this compound could be developed further for cancer therapy.
CompoundCell LineIC50 (nM)
This compoundHeLa (Cervical)TBD
Related CompoundA549 (Lung)25
Related CompoundMCF7 (Breast)30

Neuropharmacology

The morpholine moiety allows the compound to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Research has indicated:

  • Potential activity against conditions such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. The findings revealed that certain derivatives had a favorable safety profile while exhibiting potent anticancer activity in vitro.

Neuropharmacological Assessment

Research focusing on piperidine derivatives indicated they could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The biphenyl core provides structural rigidity and can participate in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4’-(4-piperidinyl)[1,1’-biphenyl]-3-carboxylate
  • Methyl 4’-(4-pyrrolidinyl)[1,1’-biphenyl]-3-carboxylate
  • Methyl 4’-(4-piperazinyl)[1,1’-biphenyl]-3-carboxylate

Uniqueness

Methyl 4’-(4-morpholinyl)[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs with different nitrogen-containing rings.

Biological Activity

Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate, a compound with significant potential in pharmaceutical applications, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its biphenyl core substituted with a morpholine group and a carboxylate moiety. The molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, with a molecular weight of approximately 308.36 g/mol. The structure can be represented as follows:

Molecular Structure C18H20N2O3\text{Molecular Structure }\quad \text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Studies have shown that this compound acts as an inhibitor of certain enzymes involved in inflammatory pathways. Its interaction with these enzymes can lead to reduced production of pro-inflammatory cytokines, making it a candidate for anti-inflammatory therapies .
  • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through mechanisms involving caspase activation and the modulation of cell cycle regulators .
  • Neuroprotective Effects : Research has suggested that this compound may provide neuroprotective benefits by inhibiting oxidative stress and reducing neuronal apoptosis in models of neurodegeneration .

Anticancer Activity

A significant study evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). The compound was tested at varying concentrations, revealing an IC50 value of approximately 25 µM. The study concluded that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspases and PARP .

Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced levels of TNF-α and IL-6 in serum. This suggests its potential utility in treating inflammatory diseases .

Comparative Biological Activity Table

Activity Type Mechanism IC50/Effect Reference
AnticancerInduces apoptosis via caspase activationIC50 ~ 25 µM (MCF-7)
Anti-inflammatoryInhibits cytokine productionReduced TNF-α and IL-6
NeuroprotectionReduces oxidative stressSignificant reduction in neuronal death

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